molecular formula C21H30N2O2S B2558185 3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea CAS No. 2309747-06-4

3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea

Cat. No.: B2558185
CAS No.: 2309747-06-4
M. Wt: 374.54
InChI Key: ABRNBFVDNFOONS-UHFFFAOYSA-N
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Description

3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a unique combination of adamantane, oxane, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Adamantane Derivative: Starting with adamantane, functionalize it to introduce a reactive group, such as a halide.

    Oxane and Thiophene Functionalization: Prepare oxane and thiophene derivatives with suitable reactive groups.

    Coupling Reactions: Use coupling reactions to combine the adamantane, oxane, and thiophene derivatives.

    Urea Formation: Introduce the urea functionality through a reaction with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the urea functionality or other reducible groups.

    Substitution: Substitution reactions might occur at the adamantane or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.

    Biological Probes: It may be used as a probe to study biological processes.

Industry

    Polymer Science: Possible use in the synthesis of polymers with unique properties.

    Electronics: Applications in the development of electronic materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Adamantan-1-yl)-1-[(oxan-4-yl)methyl]urea: Lacks the thiophene moiety.

    3-(Adamantan-1-yl)-1-[(thiophen-2-yl)methyl]urea: Lacks the oxane moiety.

    1-Adamantylurea: A simpler compound with only the adamantane and urea functionalities.

Uniqueness

3-(Adamantan-1-yl)-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea is unique due to the combination of adamantane, oxane, and thiophene moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2S/c24-20(23-21-11-14-8-15(12-21)10-16(9-14)13-21)22-19(18-2-1-7-26-18)17-3-5-25-6-4-17/h1-2,7,14-17,19H,3-6,8-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRNBFVDNFOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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